![molecular formula C19H25NO5 B5703765 dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate](/img/structure/B5703765.png)
dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is an organic compound with the molecular formula C19H25NO5. It is a derivative of terephthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogens is substituted with a 3-cyclohexylpropanoyl amide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate typically involves the following steps:
Esterification: Terephthalic acid is reacted with methanol in the presence of an acid catalyst to form dimethyl terephthalate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient separation and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield terephthalic acid and methanol.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with HNO3/H2SO4, halogenation with Br2/FeBr3.
Major Products
Hydrolysis: Terephthalic acid and methanol.
Reduction: Dimethyl 2-[(3-cyclohexylpropyl)amino]terephthalate.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polyesters and polyamides, which are valuable materials for their mechanical properties and chemical resistance.
Pharmaceuticals: The compound’s amide linkage and ester groups make it a potential intermediate in the synthesis of various pharmaceuticals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester and amide bonds.
Industry: Its derivatives can be used in the production of high-performance polymers and resins.
Mecanismo De Acción
The mechanism of action of dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate depends on its application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. In biological systems, it may interact with enzymes that catalyze the hydrolysis of ester and amide bonds, although specific molecular targets and pathways would depend on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl terephthalate: Lacks the amide group and cyclohexyl substituent.
Dimethyl 2-aminoterephthalate: Contains an amino group instead of the 3-cyclohexylpropanoyl amide group.
Dimethyl 2-(cyclohexylamino)terephthalate: Contains a cyclohexylamino group instead of the 3-cyclohexylpropanoyl amide group.
Uniqueness
Dimethyl 2-[(3-cyclohexylpropanoyl)amino]terephthalate is unique due to the presence of both ester and amide functional groups, as well as the bulky cyclohexyl substituent.
Propiedades
IUPAC Name |
dimethyl 2-(3-cyclohexylpropanoylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-24-18(22)14-9-10-15(19(23)25-2)16(12-14)20-17(21)11-8-13-6-4-3-5-7-13/h9-10,12-13H,3-8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVNZZMXZQTXFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Morpholine, 4-[2-(1-naphthalenyl)-1-thioxoethyl]-](/img/structure/B5703687.png)
![[3-Methoxy-4-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)oxy]phenyl]methanol](/img/structure/B5703700.png)
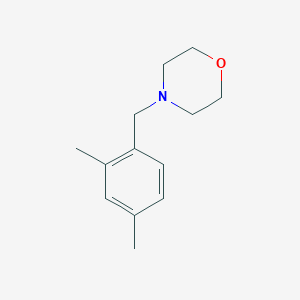
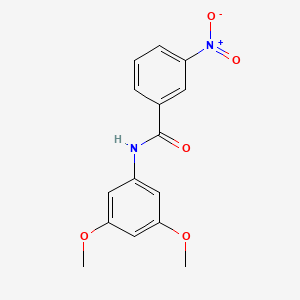
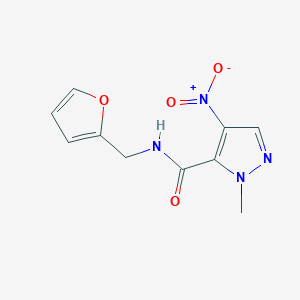
![6-CHLORO-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5703718.png)
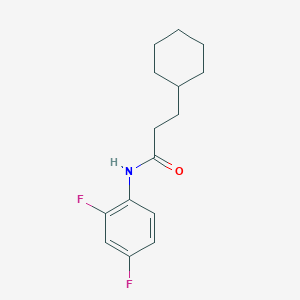
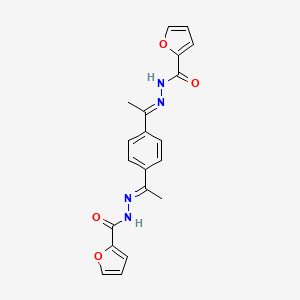
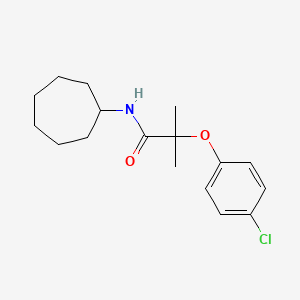
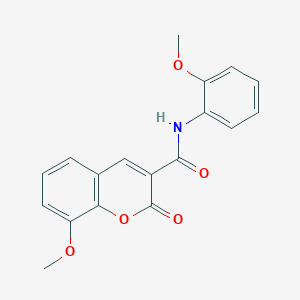
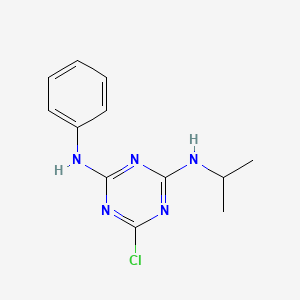
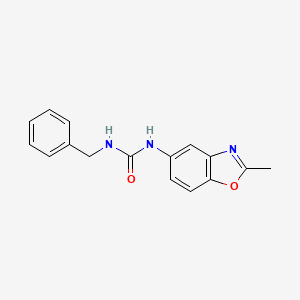
![N-[(2-chlorophenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B5703756.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
